(3,5-Dimethylpyrazin-2-YL)methanamine
Description
Contextualization of Substituted Pyrazine (B50134) Derivatives in Contemporary Chemical Research
Substituted pyrazine derivatives are a class of aromatic heterocyclic compounds that feature a pyrazine ring substituted with various functional groups. This structural motif is found in a wide array of biologically active molecules and functional materials. nih.govchemicalbook.com The versatility of the pyrazine core allows for fine-tuning of its electronic and steric properties through the introduction of different substituents, leading to a broad spectrum of chemical reactivity and biological activity. hmdb.ca In medicinal chemistry, pyrazine derivatives are integral components of numerous drugs, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. chemicalbook.comresearchgate.net Furthermore, their unique photophysical properties have led to their use in the development of advanced materials like organic light-emitting diodes (OLEDs) and chemical sensors. The ongoing exploration of novel substituted pyrazines continues to be a vibrant area of research, driven by the quest for new therapeutic agents and innovative materials.
Evolution of Research Paradigms for Nitrogen-Containing Heterocyclic Compounds
The study of nitrogen-containing heterocyclic compounds has undergone a significant evolution. Early research primarily focused on the isolation and characterization of naturally occurring alkaloids and other bioactive molecules. researchgate.net With the advent of modern synthetic methodologies, the focus shifted towards the rational design and synthesis of novel heterocyclic frameworks with tailored properties. This has been further propelled by the development of powerful analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which enable detailed structural elucidation and characterization. rsc.org In recent years, the integration of computational chemistry and high-throughput screening has revolutionized the discovery process, allowing for the rapid identification of lead compounds with desired biological activities. This multidisciplinary approach has accelerated the development of new drugs and materials based on nitrogen-containing heterocycles.
Rationale for Investigating (3,5-Dimethylpyrazin-2-YL)methanamine
This compound, with the CAS number 1260665-89-1, presents an interesting case study within the broader class of substituted pyrazines. The presence of two methyl groups on the pyrazine ring, in addition to the methanamine substituent, is expected to influence its physicochemical properties and biological activity in unique ways. The methyl groups can enhance lipophilicity and modulate the electronic nature of the pyrazinering, while the primary amine function of the methanamine group provides a key site for further functionalization or interaction with biological targets. The investigation of this specific compound is warranted to expand the structure-activity relationship knowledge base for pyrazine derivatives and to explore its potential as a building block in the synthesis of more complex molecules with valuable applications.
Overview of Research Scope and Methodological Framework
This article provides a detailed examination of this compound, focusing on its chemical synthesis, physical and chemical properties, and potential research applications. The information presented is compiled from a thorough review of available scientific literature, patents, and chemical databases. While specific research on this compound is limited, this article draws upon data from closely related pyrazine derivatives to provide a comprehensive and scientifically grounded overview. The methodological framework involves the systematic collection and analysis of data pertaining to the synthesis, characterization, and potential utility of this compound, presented in a clear and structured format, including data tables for key properties.
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1260665-89-1 |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
| pKa | Not available |
Detailed Research Findings
Due to the limited availability of specific research dedicated to this compound, this section will also incorporate findings from closely related pyrazine amines to provide a broader context and potential avenues for future investigation.
Synthesis and Characterization
A general method for the preparation of C-pyrazine-methylamines has been reported, which could potentially be adapted for the synthesis of this compound. This synthetic route involves the reaction of a glycine (B1666218) benzophenone (B1666685) imine compound with a dihalopyrazine, followed by hydrolysis to yield the desired pyrazine-methylamine. uni.lu For instance, the reaction of a suitable glycine imine with 2-chloro-3,5-dimethylpyrazine (B41539) could theoretically produce the target compound. However, specific reaction conditions and yields for this particular synthesis have not been documented in the available literature.
The characterization of this compound would likely involve standard analytical techniques. A commercial supplier, BLD Pharm, indicates the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound, suggesting that it has been synthesized and characterized. rsc.org
Interactive Data Table: Predicted Spectral Data for this compound
While experimental data is not publicly available, predicted spectral information can provide insights into the compound's structure.
| Spectral Data Type | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the pyrazine ring proton, the two methyl group protons, the methylene (B1212753) protons, and the amine protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazine ring, the two methyl carbons, and the methylene carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (137.18 g/mol ). |
Potential Research Applications
The structural features of this compound suggest several potential areas of research application. The primary amine group serves as a versatile handle for the synthesis of a wide range of derivatives. For example, it can be acylated, alkylated, or used in the formation of Schiff bases, opening up avenues for the creation of compound libraries for drug discovery screening.
Given that many substituted pyrazines exhibit biological activity, this compound could be investigated as a potential scaffold for the development of new therapeutic agents. For example, pyrazine derivatives have been explored as kinase inhibitors, and the specific substitution pattern of this compound might confer affinity for certain kinase targets. Furthermore, the fragrance and flavor industry often utilizes pyrazine derivatives for their characteristic aromas. While the sensory properties of this compound are not documented, it could be a candidate for investigation in this area.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(3,5-dimethylpyrazin-2-yl)methanamine |
InChI |
InChI=1S/C7H11N3/c1-5-4-9-7(3-8)6(2)10-5/h4H,3,8H2,1-2H3 |
InChI Key |
ZIIRSTVHLVJQQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C)CN |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3,5 Dimethylpyrazin 2 Yl Methanamine and Its Analogues
Retrosynthetic Analysis of the (3,5-Dimethylpyrazin-2-YL)methanamine Scaffold
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages called disconnections.
Disconnection Approaches for Pyrazine (B50134) Ring Formation
The central pyrazine ring of the target molecule can be disconnected to reveal precursor synthons. A primary disconnection strategy involves breaking the C-N bonds of the pyrazine ring. This leads to synthons that can be traced back to α-dicarbonyl compounds and 1,2-diamines. This approach is foundational in pyrazine synthesis, relying on the condensation reaction between these two components to form the dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.
Another key disconnection approach involves considering the pyrazine ring as a product of a cycloaddition reaction. This would involve a [4+2] cycloaddition, or Diels-Alder reaction, where a 1,2-diazadiene reacts with a dienophile. While less common for simple pyrazines, this approach is valuable for constructing more complex, fused pyrazine systems.
Strategies for Introducing the Aminomethyl Moiety
The aminomethyl group at the C-2 position of the pyrazine ring can be introduced through several retrosynthetic strategies.
One common approach is the functional group interconversion (FGI) of a pre-existing group on the pyrazine ring. For instance, a carboxylic acid or its derivative (e.g., an ester or nitrile) at the C-2 position can be a precursor. The disconnection would then be the reduction of the nitrile or the amidation followed by reduction of the carboxylic acid.
Alternatively, the aminomethyl group can be introduced via a C-C bond-forming reaction . This could involve the disconnection of the bond between the pyrazine ring and the aminomethyl carbon. The corresponding synthon would be a pyrazinyl anion or a halopyrazine, which could react with a suitable electrophile containing the protected aminomethyl group. For example, 2-halo-3,5-dimethylpyrazine could be reacted with a protected aminomethylating agent.
A third strategy involves the direct amination of a methyl group at the C-2 position. This would be a late-stage functionalization where a C-H bond of the methyl group is converted to a C-N bond. This disconnection is synthetically challenging but offers an atom-economical route.
Classical and Contemporary Approaches to Pyrazine Synthesis Relevant to the Core Structure
The construction of the substituted pyrazine core is a critical step in the synthesis of this compound. Both classical and modern methods are employed to achieve this.
Condensation Reactions for Pyrazine Ring Construction
The most traditional and widely used method for pyrazine synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. slideshare.netnih.gov For the synthesis of the 3,5-dimethylpyrazine core, this would involve the reaction of ethylenediamine with 2,3-butanedione (diacetyl). The initial reaction forms a dihydropyrazine, which is then oxidized to the aromatic pyrazine. researchgate.net Various oxidizing agents, such as copper(II) oxide or manganese dioxide, can be used for this dehydrogenation step. researchgate.net
| 1,2-Diamine | 1,2-Dicarbonyl Compound | Resulting Pyrazine Core |
|---|---|---|
| Ethylenediamine | 2,3-Butanedione | 2,3-Dimethylpyrazine |
| 1,2-Propanediamine | 2,3-Butanedione | 2,3,5-Trimethylpyrazine |
| Ethylenediamine | Glyoxal | Pyrazine |
More recent advancements in this area focus on the use of catalysts to improve yields and reaction conditions. For example, manganese pincer complexes have been used to catalyze the dehydrogenative coupling of α-amino carbonyls or α-diketones with vicinal diamines. nih.gov
Cycloaddition Chemistry in Pyrazine Synthesis
Cycloaddition reactions, particularly the Diels-Alder reaction with inverse electron demand, provide a powerful tool for the synthesis of substituted pyridines and can be extended to pyrazines. rsc.orgacsgcipr.org In this approach, an electron-deficient diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial cycloadduct often undergoes a retro-Diels-Alder reaction to extrude a small molecule (e.g., N₂) and form the aromatic ring. acsgcipr.org While not the most direct route to simple alkylpyrazines, this methodology is highly valuable for the synthesis of complex, polycyclic, or highly substituted pyrazine derivatives. mdpi.comresearchgate.net
Direct and Indirect Functionalization Strategies for Aminomethylpyrazine Derivatives
Once the 3,5-dimethylpyrazine core is synthesized, the aminomethyl group must be introduced. This can be achieved through either direct or indirect functionalization strategies.
Indirect functionalization involves the conversion of a pre-existing functional group. A common precursor is 2-chloro-3,5-dimethylpyrazine (B41539), which can be synthesized from the corresponding pyrazinone. The chloro group can then undergo nucleophilic substitution with a source of ammonia, such as sodium amide or ammonia itself, to yield the aminomethylpyrazine. Another indirect route involves the reduction of a nitrile. For instance, 2-cyano-3,5-dimethylpyrazine can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to afford this compound.
Direct functionalization strategies aim to introduce the aminomethyl group in a single step from a simpler precursor, often through C-H activation. While more challenging, these methods are highly desirable for their atom and step economy. For example, radical-based reactions, such as the Minisci reaction, can be used to introduce alkyl groups onto the electron-deficient pyrazine ring. While not a direct aminomethylation, this can be a starting point for further functional group manipulation. More advanced catalytic systems are being developed for the direct C-H amination of heterocycles, which could provide a future pathway for the synthesis of aminomethylpyrazines.
Recent research has also explored chemoenzymatic approaches. For instance, L-threonine has been used as a precursor to generate aminoacetone and acetaldehyde, which can then undergo non-enzymatic condensation to form alkylpyrazines. nih.govresearchgate.net While this has been demonstrated for the synthesis of 3-ethyl-2,5-dimethylpyrazine, similar enzymatic strategies could potentially be adapted for the synthesis of other functionalized pyrazines.
| Strategy | Precursor | Key Reagents/Conditions | Product |
|---|---|---|---|
| Indirect (Nucleophilic Substitution) | 2-Chloro-3,5-dimethylpyrazine | NaNH₂ or NH₃ | This compound |
| Indirect (Nitrile Reduction) | 2-Cyano-3,5-dimethylpyrazine | LiAlH₄ or H₂/Catalyst | This compound |
| Direct (Hypothetical C-H Amination) | 2,3,5-Trimethylpyrazine | Aminating agent, Catalyst | This compound |
Aminomethylation Reactions on Substituted Pyrazines
Direct aminomethylation, such as the Mannich reaction, represents a potential one-pot route to introduce an aminomethyl group onto an activated carbon atom. For a substrate like 2,5-dimethylpyrazine (B89654), the methyl groups are activated by the electron-deficient nature of the pyrazine ring. A hypothetical Mannich-type reaction would involve the reaction of the pyrazine with formaldehyde and a suitable amine (like ammonia or a protected equivalent) in the presence of an acid or base catalyst. This approach, while atom-economical, can be challenging due to regioselectivity issues and the need for a sufficiently acidic C-H bond on the pyrazine's methyl group.
Reductive Conversions of Pyrazine Carboxaldehydes or Nitriles to Aminomethylpyrazines
A more controlled and widely applicable strategy involves the reduction of a pyrazine derivative containing a carbon atom at the +1 or +3 oxidation state, such as a carboxaldehyde or a nitrile, respectively. This two-step approach hinges on the initial synthesis of these precursors.
Synthesis of Precursors:
3,5-Dimethylpyrazine-2-carbonitrile: This intermediate can be prepared from an appropriate aminopyrazine precursor. For example, 3-amino-5,6-dimethylpyrazine-2-carbonitrile is a known compound that could potentially be deaminated and rearranged to the desired isomer.
3,5-Dimethylpyrazine-2-carboxaldehyde: This aldehyde can be synthesized from the corresponding carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid, which in turn can be prepared via oxidation of 2,3,5-trimethylpyrazine or other suitable precursors. acs.orgnih.gov
Reductive Conversion: Once the aldehyde or nitrile is obtained, standard reductive methods can be employed.
Reductive Amination of Aldehydes: The reaction of 3,5-dimethylpyrazine-2-carboxaldehyde with ammonia forms an intermediate imine, which is then reduced in situ to the target primary amine. This transformation is a cornerstone of amine synthesis. masterorganicchemistry.comorganic-chemistry.org A variety of reducing agents can be used, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the imine over the aldehyde. masterorganicchemistry.comrsc.org
Reduction of Nitriles: The direct reduction of 3,5-dimethylpyrazine-2-carbonitrile provides a straightforward route to this compound. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ over a Nickel or Palladium catalyst), or other metal hydrides.
Table 1: Comparison of Reducing Agents for Pyrazine Precursors
| Precursor | Method | Common Reducing Agents | Key Features |
|---|---|---|---|
| Pyrazine Carboxaldehyde | Reductive Amination | NaBH(OAc)₃, NaBH₃CN | Mild conditions; high selectivity for imine reduction. masterorganicchemistry.com |
| Pyrazine Carboxaldehyde | Reductive Amination | Catalytic Hydrogenation (H₂/Pd, Ni) | Can be used, but may also reduce the pyrazine ring. |
| Pyrazine Nitrile | Direct Reduction | LiAlH₄, BH₃ | Powerful reducing agents; require anhydrous conditions. |
| Pyrazine Nitrile | Direct Reduction | Catalytic Hydrogenation (H₂/Raney Ni) | Effective method, often used in industrial settings. |
Nucleophilic Substitution Reactions on Halogenated Methylpyrazines
This method involves the displacement of a halide from a 2-(halomethyl)pyrazine derivative by an amine source. The key starting material is a compound such as 2-(chloromethyl)-3,5-dimethylpyrazine or 2-(bromomethyl)-3,5-dimethylpyrazine.
The reaction proceeds via a standard Sₙ2 mechanism, where a nucleophile attacks the electrophilic methylene (B1212753) carbon, displacing the halide leaving group. Suitable nitrogen nucleophiles include:
Ammonia: Using aqueous or alcoholic ammonia is a direct route, though it can lead to over-alkylation, forming secondary and tertiary amines.
Sodium Azide: A common alternative is a two-step sequence involving initial substitution with sodium azide (NaN₃) to form a stable pyrazinylmethyl azide. The azide is then subsequently and cleanly reduced to the primary amine using reagents like LiAlH₄ or catalytic hydrogenation.
Phthalimide (Gabriel Synthesis): The potassium salt of phthalimide can be used as an ammonia surrogate to form an N-protected intermediate, which upon hydrazinolysis yields the desired primary amine cleanly.
Nucleophilic substitution reactions are a fundamental aspect of pyrazine chemistry, with various displacements of chloro- and other halopyrazines being well-documented. rsc.org
Catalytic Synthesis Approaches for this compound
Catalysis offers powerful tools for enhancing efficiency, selectivity, and sustainability in the synthesis of complex molecules like aminomethylpyrazines.
Transition Metal-Catalyzed Coupling Reactions in Pyrazine Derivatization
Transition metal-catalyzed reactions are pivotal for the functionalization of pyrazine rings. rsc.org While direct aminomethylation via cross-coupling is less common, these methods are invaluable for creating the necessary precursors. For instance, palladium- or iron-catalyzed cross-coupling reactions can be used to introduce a cyano group onto a halogenated pyrazine, such as 2-chloro-3,5-dimethylpyrazine. researchgate.net This cyano-substituted pyrazine then serves as a direct precursor for reduction to the aminomethyl group as described in section 2.3.2.
Common coupling reactions applicable to pyrazine systems include Suzuki, Stille, and Sonogashira reactions, which are primarily used for C-C bond formation but highlight the versatility of these catalysts in modifying the pyrazine core. rsc.org
Biocatalytic Pathways for Pyrazine Amide/Amine Synthesis
The use of enzymes, or biocatalysts, represents a significant advancement in chemical synthesis, often providing high selectivity under mild, environmentally friendly conditions. researchgate.net
Transaminases (ATAs): These enzymes are highly valuable for converting ketones and aldehydes into primary amines. nih.gov A biocatalytic approach could involve a transaminase mediating the key amination step on a suitable ketone precursor, such as 2-acetyl-3,5-dimethylpyrazine, to yield the corresponding amine.
Lipases: Enzymes like Lipozyme® TL IM have been successfully used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and various amines. rsc.orgnih.gov This demonstrates the potential for enzymatic conversion of a precursor like methyl 3,5-dimethylpyrazine-2-carboxylate into the corresponding amide, which could then be chemically reduced to the target aminomethyl compound.
Other Enzymatic Pathways: Research into bacterial metabolic pathways has identified enzymes like L-threonine-3-dehydrogenase (TDH) as key in the synthesis of alkylpyrazines in organisms such as Bacillus subtilis. nih.govasm.org While this specific pathway produces alkylpyrazines like 2,5-dimethylpyrazine, it underscores the potential of harnessing or engineering enzymatic cascades for the targeted synthesis of functionalized pyrazine derivatives. nih.gov
Sustainable and Green Chemistry Principles in Aminomethylpyrazine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for pyrazine derivatives. The goal is to minimize environmental impact by improving efficiency and reducing waste and the use of hazardous materials.
Key green approaches applicable to aminomethylpyrazine synthesis include:
Use of Biocatalysts: As detailed in section 2.4.2, enzymes operate in aqueous media at mild temperatures and pressures, avoiding the need for toxic solvents, harsh reagents, and hazardous by-products often associated with traditional chemical methods. nih.gov
Catalytic Methods: Both transition metal catalysis and biocatalysis improve atom economy by using small amounts of a catalyst to perform transformations, rather than stoichiometric amounts of reagents.
Solvent Selection: The replacement of hazardous solvents like DMF and chlorinated hydrocarbons with more environmentally benign alternatives is a crucial aspect. Greener solvents such as tert-amyl alcohol or cyclopentyl methyl ether have been successfully used in pyrazine synthesis. rsc.orgmdpi.com
One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel (one-pot synthesis) reduces waste, saves energy, and simplifies purification procedures. tandfonline.comtandfonline.com The development of a one-pot reductive amination process, for example, is preferable to a multi-step process involving the isolation of the intermediate imine.
By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally sustainable. tandfonline.com
Solvent-Free and Aqueous-Phase Methodologies
The development of solvent-free and aqueous-phase synthetic routes for nitrogen-containing heterocyclic compounds, including pyrazine derivatives, represents a significant advancement in green chemistry. These methods aim to reduce the environmental impact of chemical synthesis by eliminating or replacing volatile organic solvents.
Solvent-Free Synthesis:
Solvent-free reactions, often conducted by grinding solids together or by heating a mixture of reactants in the absence of a solvent, can lead to higher yields, shorter reaction times, and simpler work-up procedures. For the synthesis of pyrazine derivatives and related nitrogen heterocycles, this approach has been successfully applied. For instance, a green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been developed through a four-component reaction under solvent-free conditions, utilizing an acidic ionic liquid as a reusable catalyst. ias.ac.injetir.org This methodology, while not directly applied to this compound, showcases the potential of solvent-free conditions for the synthesis of complex heterocyclic systems. The key advantages of such processes include high yields, reduced reaction times, and non-chromatographic purification of products. ias.ac.in
Another example of a solvent-free approach is the synthesis of propargylamines via A3 and KA2 coupling reactions, which highlights a green approach to synthesizing amine-containing compounds. rsc.org The principles of these solvent-free methods could potentially be adapted for the synthesis of this compound, for example, by reacting a suitable pyrazine precursor with an aminating agent under solvent-free conditions.
Aqueous-Phase Synthesis:
Water is an attractive solvent for organic synthesis due to its non-toxic, non-flammable, and inexpensive nature. While organic reactions in water can be challenging due to the poor solubility of many reactants, the use of catalysts and specific reaction conditions can overcome these limitations. A patent for the synthesis of 2-ethyl-3,6-dimethylpyrazine describes a method that utilizes water as a solvent. google.com The process involves the reaction of 2,5-dimethylpyrazine with n-propionaldehyde in an aqueous solution containing iron(II) sulfate, sulfuric acid, and hydrogen peroxide. google.comresearchgate.net This demonstrates the feasibility of conducting pyrazine alkylation reactions in an aqueous medium.
The chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine from L-threonine also proceeds in an aqueous buffer solution. nih.gov This approach utilizes enzymes like L-threonine 3-dehydrogenase in an aqueous environment to produce key intermediates that then condense to form the pyrazine ring. nih.gov These examples underscore the potential for developing aqueous-phase syntheses for this compound, potentially involving the amination of a suitable pyrazine precursor in water.
| Methodology | Key Features | Potential Application for this compound |
| Solvent-Free | High yields, shorter reaction times, simple work-up, reusable catalysts. ias.ac.in | Reaction of a halomethylpyrazine with an amine source under neat conditions. |
| Aqueous-Phase | Environmentally friendly, non-flammable, inexpensive solvent. | Amination of a suitable pyrazine derivative in water, possibly using a phase-transfer catalyst. |
Microwave-Assisted and Photochemical Synthesis Routes
Modern synthetic techniques such as microwave irradiation and photochemical reactions offer significant advantages over traditional heating methods, including rapid reaction times, increased yields, and enhanced selectivity.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. nih.gov This direct and efficient heating often leads to a dramatic reduction in reaction times, from hours to minutes, and can result in higher product yields and purities. youtube.com
The application of microwave irradiation has been successfully demonstrated in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, the synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles was achieved through microwave-assisted aminodehalogenation reactions. researchgate.net This method provides a direct precedent for the potential synthesis of this compound and its analogues by reacting a halogenated pyrazine precursor with an amine under microwave irradiation. Similarly, the synthesis of pyrazolopyridines has been accomplished using both conventional heating and microwave irradiation, with the latter offering significant advantages in terms of reaction time and yield. nih.gov A sequential one-pot synthesis of 8-substituted pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazines also highlights the efficiency of microwave-assisted chemistry in constructing complex heterocyclic systems. semanticscholar.org
| Reaction Type | Reactants | Conditions | Yield | Reference |
| Aminodehalogenation | 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile, N-benzylamine | Microwave | High | researchgate.net |
| Cyclocondensation | Enaminone, active methylene reagents | Microwave | High | nih.gov |
| One-pot Synthesis | 5-Aminopyrazole, ethoxycarbonyl isothiocyanate, MeI | Microwave | 71% (overall) | semanticscholar.org |
Photochemical Synthesis Routes:
Photochemical reactions utilize light as an energy source to induce chemical transformations. These reactions can often proceed under mild conditions and can provide access to unique chemical structures that are not easily obtained through thermal methods.
The photochemical synthesis of heterocyclic compounds is a growing field of interest. For example, the synthesis of pyrazolines from tetrazoles can be achieved photochemically. researchgate.net This process involves the light-induced generation of a nitrile imine intermediate, which then undergoes a cycloaddition reaction. researchgate.net While not a direct analogy, this demonstrates the potential of photochemistry to generate reactive intermediates for the construction of heterocyclic rings.
More relevant to the synthesis of amine-containing compounds, photochemical methods have been developed for the synthesis of α-aminonitriles using near-infrared light and zinc phthalocyanine photocatalysts. researchgate.net This reaction proceeds via an oxidative cyanation of tertiary amines. researchgate.net The principles of photoredox catalysis could potentially be applied to the synthesis of this compound, for instance, through the functionalization of a methylpyrazine precursor. The visible light-mediated [2+2]-cycloaddition of alkynes and oximes to synthesize azetines further showcases the power of photochemical methods in constructing nitrogen-containing rings. youtube.com
Purification and Isolation Techniques for High-Purity Pyrazine Amine Compounds
The purification and isolation of pyrazine amine compounds are crucial steps to ensure the final product meets the required purity standards for its intended application. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities present in the crude reaction mixture.
Commonly employed techniques for the purification of pyrazine derivatives include extraction, distillation, and chromatography.
Extraction:
Liquid-liquid extraction is often used as an initial purification step to separate the desired pyrazine compound from the reaction mixture. For instance, in the synthesis of 2-ethyl-3,6-dimethylpyrazine, the reaction mixture is extracted with ethyl acetate. google.com The pH of the aqueous phase can be adjusted to facilitate the extraction of the amine-containing pyrazine.
Distillation:
For volatile pyrazine compounds, distillation can be an effective purification method. However, for less volatile compounds like this compound, this technique may not be suitable.
Chromatography:
Chromatography is a powerful and widely used technique for the purification of organic compounds, including pyrazine amines.
Column Chromatography: Silica gel column chromatography is a standard method for purifying pyrazine derivatives. In the synthesis of 2,3,5-trimethylpyrazine metabolites, the crude residue was purified using silica gel chromatography with an ethyl acetate/hexane eluent system. nih.gov Similarly, the synthesis of 3-ethyl-2,5-dimethylpyrazine from 2,5-dimethyl pyrazine and propionaldehyde involved purification by silica gel column chromatography. chemicalbook.com
Cation-Exchange Chromatography: This technique is particularly useful for the purification of amine-containing compounds. A method for the efficient removal of excess 2-aminopyridine from reaction mixtures using cation-exchange chromatography has been described. nih.gov This approach could be adapted for the purification of this compound, allowing for the separation of the basic amine product from non-basic impurities.
The selection of the appropriate purification technique or a combination of methods is essential for obtaining high-purity this compound and its analogues.
| Purification Technique | Principle | Application to Pyrazine Amines |
| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases. | Initial separation from the reaction mixture based on solubility and pH adjustment. |
| Silica Gel Column Chromatography | Separation based on polarity differences between the compound and impurities. | Widely used for the purification of various pyrazine derivatives. nih.govchemicalbook.com |
| Cation-Exchange Chromatography | Separation of charged molecules based on their affinity for a charged stationary phase. | Effective for purifying basic amine compounds and removing non-basic impurities. nih.gov |
Advanced Spectroscopic and Structural Characterization of 3,5 Dimethylpyrazin 2 Yl Methanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
For (3,5-Dimethylpyrazin-2-YL)methanamine, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the two methyl groups, the methylene (B1212753) (-CH2-) group, the amine (-NH2) group, and the lone aromatic proton on the pyrazine (B50134) ring. The chemical shifts of the methyl groups would likely be in the range of 2.4-2.6 ppm. The methylene protons, being adjacent to the pyrazine ring and the amine group, would likely appear further downfield. The aromatic proton's chemical shift would be anticipated in the 8.0-8.5 ppm region, characteristic of pyrazine ring protons.
The ¹³C NMR spectrum would be expected to display signals for the two distinct methyl carbons, the methylene carbon, and the four unique carbons of the pyrazine ring. The chemical shifts would provide insight into the electronic environment of each carbon atom.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR techniques are instrumental in piecing together the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton couplings. For instance, correlations would be expected between the methylene protons and the amine protons, if the exchange rate is suitable.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons. This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine group, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the methyl and methylene groups would appear around 2850-3000 cm⁻¹. Aromatic C=N and C=C stretching vibrations from the pyrazine ring would be expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would also be present, likely in the 1000-1200 cm⁻¹ range.
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FT-IR. The pyrazine ring, with its symmetrical vibrations, would be expected to produce strong Raman signals. The C-C and C-N stretching vibrations within the ring, as well as the breathing mode of the ring, would be characteristic features. Raman spectroscopy is particularly sensitive to non-polar bonds and can be a powerful tool for obtaining a unique molecular fingerprint. irjse.in
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-resolution mass spectrometry is essential for determining the exact molecular formula of a compound. chemicalbook.comdocbrown.info For this compound (C₇H₁₁N₃), the calculated exact mass of the neutral molecule is 137.0953. HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which should correspond closely to the calculated value, thereby confirming the elemental composition. Fragmentation patterns observed in the MS/MS spectrum would further corroborate the proposed structure by showing the loss of specific fragments, such as the amine group or methyl groups.
X-ray Crystallography for Solid-State Molecular Architecture
A definitive analysis of the solid-state molecular architecture of this compound through single-crystal X-ray diffraction would be necessary to populate this section. Such an analysis would provide precise measurements of the molecule's three-dimensional structure.
Ideally, a crystallographic study would yield a data table similar to the hypothetical example below:
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C7H11N3 |
| Formula Weight | 137.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 815.7 |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.118 g/cm³ |
This table would be complemented by a discussion of key structural features, such as the planarity of the pyrazine ring, the torsion angles of the aminomethyl group relative to the ring, and any significant intermolecular interactions like hydrogen bonding that dictate the crystal packing.
Mechanistic Organic Chemistry and Reactivity Studies of 3,5 Dimethylpyrazin 2 Yl Methanamine
Elucidation of Reaction Mechanisms for Pyrazine (B50134) Aminomethylation
The aminomethylation of pyrazines, a key step in the synthesis of compounds like (3,5-Dimethylpyrazin-2-YL)methanamine, can be achieved through various synthetic routes. One common approach involves the self-condensation of α-amino alcohols. nih.gov For instance, the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by manganese pincer complexes, yields 2,5-substituted pyrazine derivatives. nih.gov This atom-economical and environmentally benign method produces water and hydrogen gas as the only byproducts. nih.gov
Another pathway involves the reaction of α-aminocarbonyl compounds. The formation of pyrazine derivatives can occur through the condensation of two α-aminocarbonyl molecules. researchgate.net
Investigation of Intermediates and Transition States in Syntheses
The synthesis of pyrazine derivatives often proceeds through identifiable intermediates. In the dehydrogenative coupling of 2-amino alcohols, a cyclic intermediate is formed. nih.gov For example, the reaction with pyrrolidin-2-yl-methanol confirms the formation of a cyclic intermediate, as further dehydrogenation to an aromatic pyrazine is not possible for this substrate. nih.gov
In the context of tetramethylpyrazine, studies have focused on the preparation of key synthetic intermediates. These intermediates are crucial for the design and synthesis of a wide range of tetramethylpyrazine derivatives. researchgate.net
Electrophilic Aromatic Substitution Patterns on the Dimethylpyrazine Ring
Pyrazine rings, being electron-deficient, are generally deactivated towards electrophilic aromatic substitution. youtube.com The presence of two nitrogen atoms in the ring withdraws electron density, making reactions with electrophiles difficult. youtube.com However, the presence of electron-donating groups, such as methyl groups, can facilitate these reactions. youtube.com
For pyrazine itself, electrophilic substitution is challenging due to the decreased basicity of the ring. youtube.com In contrast, substituted pyrazines, like 2,6-dimethylpyrazine, can undergo certain electrophilic reactions. The regioselectivity of such substitutions is influenced by the directing effects of the existing substituents. For instance, in imidazo[1,2-a]pyrazine, electrophilic attack occurs preferentially on the five-membered ring, guided by the stability of the resulting intermediate. stackexchange.com
Nucleophilic Reactivity of the Aminomethyl Group
The aminomethyl group attached to the pyrazine ring is a key functional group that dictates much of the molecule's reactivity. This primary amine can participate in a variety of nucleophilic reactions.
Formation of Schiff Bases and Imines
The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases or imines. nih.gov This reaction is a fundamental transformation in organic chemistry and is widely used to create new carbon-nitrogen double bonds. nih.govmdpi.com The formation of Schiff bases from various primary amines and carbonyl compounds is a well-established synthetic methodology. nih.govresearchgate.net These reactions are often reversible and can be catalyzed by acids or bases.
Amidation and Acylation Reactions
The nucleophilic nitrogen of the aminomethyl group can react with carboxylic acid derivatives, such as acid chlorides and anhydrides, to form amides. imist.ma This acylation reaction is a robust method for creating stable amide bonds. For example, 3-aminopyrazine-2-carboxylic acid can be amidated using a coupling agent like CDI to react with anilines. imist.ma Similarly, the amino group of various heterocyclic compounds can be acylated to introduce new functional groups and modify the properties of the parent molecule. researchgate.net
Oxidative Transformations of this compound
The pyrazine ring and its substituents can undergo oxidative transformations. The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. researchgate.net The oxidation of substituted pyrazines, such as dimethylpyrazines, can lead to the formation of pyrazine-N-oxides. researchgate.net Furthermore, the methyl groups on the pyrazine ring can be oxidized. For example, the action of acetic anhydride (B1165640) on certain dimethylpyrazine-1-oxides can lead to the formation of 2-acetoxymethyl derivatives, which can then be converted to the corresponding hydroxymethylpyrazines. researchgate.net
Ring-Opening Mechanisms
The pyrazine ring is an aromatic system, and like other aromatic heterocycles, it is characterized by significant stability. Ring-opening reactions of the pyrazine nucleus are not common and typically require significant energy input or specific chemical activation. In general, the pyrazine ring itself does not readily undergo cleavage. nih.gov
Mechanisms for the ring-opening of related heterocyclic systems, such as pyridines and pyrazolines, often involve dearomatization followed by bond cleavage, frequently mediated by transition metal complexes or strong nucleophiles and electrophiles. researchwithrutgers.com For instance, the ring-opening of certain pyridine (B92270) ligands has been shown to proceed after an initial dearomatization step induced by a strong base. However, there is little evidence to suggest that this compound would undergo similar transformations under standard laboratory conditions. The stability of the pyrazine ring suggests that any such ring-opening would be an energetically unfavorable process. Biological degradation pathways in microorganisms have been studied, but these involve enzymatic processes for ring cleavage, and the specific mechanisms are still largely unknown. nih.gov
N-Oxidation Pathways
The nitrogen atoms in the pyrazine ring possess lone pairs of electrons and are susceptible to oxidation, typically forming pyrazine N-oxides. This is a common reaction pathway for pyrazine derivatives when treated with oxidizing agents like peroxy acids (e.g., trifluoroperacetic acid) or bromamine-B in an acidic medium.
The regioselectivity of N-oxidation is governed by the electronic effects of the substituents on the pyrazine ring. Electron-donating groups, such as alkyl groups, activate the ring and can direct the position of oxidation. In the case of this compound, the molecule has three electron-donating substituents: two methyl groups and one aminomethyl group.
Based on studies of other substituted pyrazines, the nitrogen atom that is less sterically hindered and more electronically enriched will be the preferred site of oxidation. Kinetic studies on the oxidation of various 2-substituted pyrazines have shown that the rate of oxidation is sensitive to the nature of the substituent.
Table 1: Relative Oxidation Rates of 2-Substituted Pyrazines with Bromamine-B
| Pyrazine Derivative | Relative Rate of Oxidation |
|---|---|
| Pyrazine | 1.00 |
| 2-Methylpyrazine | 1.35 |
| 2-Ethylpyrazine | 1.42 |
| 2-Methoxypyrazine | 1.89 |
| 2-Aminopyrazine | 2.50 |
This table is illustrative and compiled from data on general pyrazine reactivity. Specific rates for this compound are not available.
The data indicates that electron-donating groups increase the rate of N-oxidation. For this compound, both nitrogen atoms are flanked by methyl groups, but the N4 nitrogen is para to the aminomethyl group, while the N1 nitrogen is ortho. It is likely that oxidation would occur at the N4 position, influenced by the strong electron-donating nature of the adjacent methyl group and the para-aminomethyl group, assuming steric hindrance is not the dominant factor. Further oxidation could lead to the formation of a di-N-oxide.
Reductive Chemistry of the Pyrazine Ring System
The pyrazine ring can be reduced under various conditions. The extent of reduction depends on the reducing agent and the reaction conditions.
Formation of Dihydropyrazines: Electrochemical reduction or reduction with milder chemical reagents in an alkaline medium can lead to the formation of 1,4-dihydropyrazines. These species are often highly reactive and prone to oxidation back to the aromatic pyrazine. They can, however, isomerize to more stable 1,2- or 1,6-dihydropyrazine derivatives.
Formation of Piperazines: Complete reduction of the pyrazine ring leads to the formation of piperazines. This typically requires more vigorous conditions, such as catalytic hydrogenation over platinum, palladium, or nickel catalysts, or chemical reduction using sodium in ethanol. inchem.org This process involves the addition of three moles of hydrogen across the ring.
For this compound, catalytic hydrogenation would be expected to reduce the pyrazine ring to the corresponding substituted piperazine (B1678402), (3,5-Dimethylpiperazin-2-YL)methanamine. The reaction would proceed through di- and tetrahydro- intermediates. The choice of catalyst and conditions would be crucial to control the extent of reduction and avoid potential side reactions involving the aminomethyl group.
Table 2: Common Reagents for Pyrazine Ring Reduction
| Reagent/Method | Product Type |
|---|---|
| Electrochemical Reduction | Dihydropyrazine |
| Sodium in Ethanol | Piperazine |
| Catalytic Hydrogenation (Ni, Pt, Pd) | Piperazine |
| Tin and Hydrochloric Acid | Piperazine |
This table summarizes general methods for pyrazine reduction.
The presence of the methyl and aminomethyl substituents on this compound would likely influence the rate and potentially the stereochemical outcome of the reduction, but the fundamental pathway of reduction to the piperazine is expected to be the primary reductive transformation of the heterocyclic ring.
Computational and Theoretical Investigations of 3,5 Dimethylpyrazin 2 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to investigating the electronic environment of (3,5-Dimethylpyrazin-2-YL)methanamine, offering insights into its geometry, stability, and vibrational modes. These methods solve approximations of the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules like pyrazine (B50134) derivatives. ijournalse.orgeurasianjournals.com For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d) or cc-pVDZ, are employed to perform geometry optimization. researchgate.netsemanticscholar.org This process systematically alters the molecule's geometry to find the configuration with the lowest possible energy, known as the ground state equilibrium geometry. researchgate.net
Once the optimized structure is found, a vibrational frequency analysis is performed. This calculation serves two main purposes: first, it confirms that the optimized geometry is a true energy minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies. semanticscholar.org Second, it predicts the molecule's infrared (IR) and Raman vibrational spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. dtic.mil These predicted spectra can be compared with experimental data to validate the accuracy of the computational model. researchgate.net
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| r(C-C) | Carbon-Carbon bond length in the ring | 1.397 |
| r(C-N) | Carbon-Nitrogen bond length in the ring | 1.338 |
| r(C-H) | Aromatic Carbon-Hydrogen bond length | 1.083 |
| a(C-N-C) | Angle within the pyrazine ring | 115.65 |
| a(N-C-C) | Angle within the pyrazine ring | 122.18 |
Data based on typical values for the parent pyrazine molecule. nist.gov
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for electronic energies. researchgate.net
For complex phenomena such as the study of excited states, which governs a molecule's response to light (photophysics), even more advanced methods are required. aip.org Techniques like Complete Active Space Second-Order Perturbation Theory (CASPT2) and Multi-Reference Configuration Interaction (MRCI) are specifically designed to handle the intricate electronic structures of excited states and regions where potential energy surfaces cross (conical intersections). rsc.orgresearchgate.net These high-accuracy calculations are crucial for correctly describing the energy gaps between the ground and excited states, which is essential for predicting UV-visible absorption spectra and understanding photochemical reaction pathways. acs.org
Conformational Analysis and Potential Energy Surface Mapping
The presence of single bonds in this compound, particularly the bond connecting the aminomethyl side chain to the pyrazine ring, allows for rotation and thus different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers required to transition between them.
This is achieved by mapping the potential energy surface (PES) of the molecule. rug.nl Computationally, a key dihedral angle (for instance, the N-C-C-N angle involving the side chain) is systematically rotated in discrete steps. At each step, the molecule's energy is calculated, resulting in a plot of energy versus the angle of rotation. researchgate.net The low points on this plot correspond to stable or metastable conformers, while the high points represent the transition states for rotation. Understanding the preferred conformation and the flexibility of the side chain is vital as it can influence the molecule's interaction with other molecules, such as biological receptors.
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements for validation. dtic.mil
Vibrational Spectroscopy: As discussed in section 5.1.1, DFT calculations yield vibrational frequencies and intensities, which can be used to simulate the full FT-IR and Raman spectra. chemrxiv.orgrsc.org Comparing the predicted peak positions and relative intensities with experimental spectra helps in assigning specific absorption bands to particular vibrational modes of the molecule. researchgate.net
UV-Visible Spectroscopy: The electronic transitions of this compound can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). rsc.org These calculations provide the excitation energies and oscillator strengths for transitions from the ground state to various excited states. The results predict the absorption maxima (λmax) corresponding to electronic transitions, such as the n → π* (from a nitrogen lone pair to an antibonding pi orbital) and π → π* (from a bonding to an antibonding pi orbital) transitions characteristic of heteroaromatic systems. nih.gov
NMR Spectroscopy: Quantum chemical calculations can also predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N), the chemical shifts (δ) can be estimated, providing another powerful tool for structure elucidation and comparison with experimental data.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated Range (cm⁻¹, Scaled) |
|---|---|---|
| N-H Stretch (amine) | 3300 - 3500 | 3350 - 3550 |
| C-H Stretch (aromatic) | 3000 - 3100 | 3020 - 3120 |
| C-H Stretch (methyl) | 2850 - 3000 | 2860 - 3010 |
| C=N/C=C Stretch (ring) | 1400 - 1600 | 1410 - 1610 |
| N-H Bend (amine) | 1550 - 1650 | 1560 - 1660 |
Note: Calculated frequencies are often systematically higher than experimental ones and are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement. dtic.mil
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its formation pathways or its subsequent reactions. researchgate.nettandfonline.com
The process involves mapping the entire reaction coordinate on the potential energy surface. The key points on this pathway are the reactants, products, any intermediates, and, most importantly, the transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is characterized computationally as a first-order saddle point, having exactly one imaginary vibrational frequency. researchgate.net This imaginary frequency corresponds to the atomic motion that moves the molecule from the reactant side toward the product side.
By calculating the energies of the reactants and the transition state, the activation energy (ΔG‡) of the reaction can be determined. researchgate.net This value provides direct insight into the reaction's kinetics—a lower activation energy implies a faster reaction rate. This analysis allows chemists to compare different potential reaction pathways and determine the most likely mechanism. mdpi.comresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Pyrazine Amines
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that seeks to correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. nih.govimc.ac.at For pyrazine amines, QSPR could be used to predict properties like odor thresholds, boiling points, solubility, or receptor binding affinity. ijournalse.orgacs.org
The first step in QSPR is to calculate a set of numerical values, known as molecular descriptors, for each molecule in a training set. nih.gov These descriptors quantify various aspects of the molecular structure and can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric: Molecular volume, surface area, specific shape indices.
Topological: Descriptors based on the 2D graph of the molecule, describing connectivity and branching.
Hydrophobic: LogP (partition coefficient).
Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are then used to build a mathematical model that links a combination of these descriptors to the experimental property of interest. ijournalse.orgresearchgate.net Once a statistically robust model is developed and validated, it can be used to predict the property for new, unsynthesized pyrazine amine derivatives, guiding the design of molecules with desired characteristics. scienceopen.comscilit.com
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Electronic | Dipole Moment (µ) | Measures the overall polarity of the molecule. |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Steric | Molecular Volume | The space occupied by the molecule. |
| Topological | Wiener Index | A graph-based index related to molecular branching. |
| Hydrophobic | LogP | The logarithm of the octanol-water partition coefficient; measures lipophilicity. |
Investigation of Non-Covalent Interactions and Intermolecular Forces
The supramolecular architecture and crystal packing of this compound are significantly influenced by a variety of non-covalent interactions and intermolecular forces. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive understanding of its intermolecular behavior can be extrapolated from theoretical investigations of analogous pyrazine derivatives and related heterocyclic systems. These studies reveal a complex interplay of forces, including hydrogen bonding, π-interactions, and weaker van der Waals forces, which collectively dictate the solid-state structure and properties of such compounds.
The primary amine (-CH₂NH₂) and the pyrazine ring are the key players in establishing a network of non-covalent interactions. The nitrogen atoms of the pyrazine ring, with their lone pairs of electrons, are expected to act as hydrogen bond acceptors. nih.gov Simultaneously, the amino group offers two hydrogen atoms that can serve as hydrogen bond donors. This donor-acceptor capability facilitates the formation of robust intermolecular N-H···N hydrogen bonds, a common and strong interaction in nitrogen-containing heterocyclic compounds. nih.gov
In addition to classical hydrogen bonding, weaker C-H···N and C-H···π interactions are also anticipated to play a crucial role in the crystal packing. The methyl groups and the methylene (B1212753) bridge provide hydrogen atoms that can interact with the electron-rich pyrazine ring of neighboring molecules. Theoretical studies on similar pyrazine derivatives have highlighted the significance of such interactions in directing the supramolecular assembly. scielo.org.mx
Computational tools like Hirshfeld surface analysis are instrumental in quantifying the relative contributions of different intermolecular contacts. nih.goviucr.orgiucr.org For substituted pyrazines, Hirshfeld analysis often reveals a high percentage of H···H contacts, indicative of significant van der Waals forces. nih.gov N···H/H···N and C···H/H···C contacts are also prominent, underscoring the importance of hydrogen bonding and other directional interactions. nih.gov
The interplay of these various non-covalent forces can be further elucidated through methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, which help in visualizing and characterizing the nature and strength of these interactions. scielo.org.mx
Detailed Research Findings from Analogous Systems:
Computational studies on substituted pyrazines and related heterocycles provide valuable insights into the expected non-covalent interactions for this compound.
Hydrogen Bonding: The most significant interaction is predicted to be the N-H···N hydrogen bond, where the aminomethyl group donates a proton to one of the pyrazine nitrogen atoms of an adjacent molecule. In many nitrogen-containing heterocyclic structures, these bonds are the primary determinants of the crystal packing. nih.gov
π-π Stacking: The pyrazine rings are expected to engage in π-π stacking. The interaction energy for such stacking in similar aromatic systems can range from -1.5 to -4.0 kcal/mol, depending on the specific geometry and substitution pattern. researchgate.net The methyl groups on the ring may sterically influence the preferred stacking arrangement.
C-H···π Interactions: The hydrogen atoms of the methyl and aminomethyl groups can interact with the π-system of the pyrazine ring. These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice. scielo.org.mx
Hirshfeld Surface Analysis: Based on studies of other substituted pyrazines, a Hirshfeld surface analysis of this compound would likely show a significant contribution from H···H, N···H, and C···H contacts. nih.gov The relative contributions of these contacts provide a quantitative measure of the importance of different intermolecular forces.
The following interactive data table summarizes the typical contributions of various intermolecular contacts to the Hirshfeld surface for substituted pyrazine derivatives, providing an expected range for this compound.
| Intermolecular Contact | Typical Contribution Range (%) | Primary Nature of Interaction |
| H···H | 40 - 70 | van der Waals / Dispersion |
| N···H / H···N | 5 - 15 | Hydrogen Bonding |
| C···H / H···C | 10 - 30 | Weak Hydrogen Bonding / van der Waals |
| C···C | < 5 | π-π Stacking |
| Other | < 5 | Minor Contacts |
Note: The data presented in this table is derived from computational studies on various substituted pyrazine derivatives and represents an estimation for this compound. nih.goviucr.orgiucr.org
The following interactive data table provides estimated interaction energies for the types of non-covalent interactions expected to be present in the crystal structure of this compound, based on theoretical calculations on analogous molecular systems.
| Type of Non-Covalent Interaction | Estimated Interaction Energy (kcal/mol) | Key Molecular Features Involved |
| N-H···N Hydrogen Bond | -3.0 to -8.0 | Aminomethyl Group (Donor), Pyrazine Ring (Acceptor) |
| π-π Stacking | -1.5 to -4.0 | Pyrazine Rings |
| C-H···π Interaction | -0.5 to -2.5 | Methyl/Methylene C-H (Donor), Pyrazine Ring (Acceptor) |
| van der Waals Forces | Variable | Overall Molecular Surface |
Note: These energy ranges are illustrative and based on computational studies of similar functional groups and aromatic systems. The actual values for this compound would require specific theoretical calculations. scielo.org.mxresearchgate.net
Coordination Chemistry and Ligand Design with 3,5 Dimethylpyrazin 2 Yl Methanamine
Principles of Pyrazine-Based Ligand Design for Metal Complexation
Pyrazine (B50134), a 1,4-diazine, is a cornerstone in the design of ligands for metal complexation. Its two nitrogen atoms, located at opposite ends of a planar, aromatic ring, make it an excellent bridging ligand, capable of linking metal centers to form polynuclear complexes and coordination polymers. fishersci.ca The π-deficient nature of the pyrazine ring, resulting from the presence of two electronegative nitrogen atoms, allows it to act as a π-acceptor, which can stabilize metal centers in low oxidation states. This property is crucial in fine-tuning the electronic and magnetic characteristics of the resulting complexes. nih.gov
The design principles for pyrazine-based ligands often involve the introduction of substituent groups onto the carbon atoms of the ring. These substituents can serve several purposes:
Steric Control: Bulky groups can influence the geometry around the metal center, control the dimensionality of coordination polymers, and prevent the formation of overly dense structures.
Electronic Tuning: Electron-donating groups (like methyl) or electron-withdrawing groups can modify the electron density of the pyrazine ring, thereby altering its coordinating strength and the properties of the metal-ligand bond. nih.gov
Introduction of Additional Donor Sites: Functional groups containing donor atoms (e.g., -NH2, -OH, -COOH) can be appended to the pyrazine core. This creates multidentate ligands capable of chelation or more complex bridging modes.
In the case of (3,5-Dimethylpyrazin-2-YL)methanamine, the design incorporates two key features. The methyl groups at the 3 and 5 positions provide steric bulk and are weakly electron-donating. More importantly, the aminomethyl group (-CH2NH2) at the 2-position introduces a second, flexible coordination site in addition to the ring nitrogen (N1). This allows the molecule to potentially act as a bidentate N,N'-chelating ligand, forming a stable five-membered ring with a metal ion. The combination of a bridging-capable pyrazine ring and a chelating side arm makes this ligand a versatile tool for constructing diverse and complex metal-organic architectures.
Synthesis and Characterization of Metal Complexes Incorporating this compound
The synthesis of metal complexes with N-donor ligands like this compound typically involves the direct reaction of the ligand with a suitable metal salt in a polar solvent. rsc.org The general procedure would involve dissolving the ligand and a transition metal salt (e.g., chlorides, nitrates, or perchlorates of Cu(II), Co(II), Ni(II), Zn(II), etc.) in a solvent such as methanol, ethanol, or acetonitrile. rsc.orgrsc.org The reaction mixture is often heated to reflux to facilitate complex formation, followed by slow cooling or solvent evaporation to induce crystallization of the product. rsc.org
The characterization of these newly synthesized complexes relies on a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N bonds within the pyrazine ring and the N-H stretching and bending frequencies of the amine group are indicative of complexation.
NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution, showing shifts in the proton and carbon signals upon coordination. researchgate.net
UV-Visible Spectroscopy: To study the electronic properties of the complexes. The spectra reveal ligand-to-metal or metal-to-ligand charge transfer bands, as well as d-d transitions for transition metal complexes, which provide information about the coordination geometry. researchgate.net
Elemental Analysis: To confirm the empirical formula of the complex and thus the stoichiometry of the metal-ligand adduct. mdpi.com
This compound offers several potential coordination modes due to its two distinct nitrogen donor sites: the pyrazine ring nitrogen (N1) and the exocyclic amine nitrogen.
Monodentate Coordination: The ligand could coordinate through either the ring nitrogen or the amine nitrogen, although coordination via the less sterically hindered ring nitrogen is generally more probable.
Bidentate Chelating (N,N'): The most common mode for this type of ligand would likely be chelation involving the N1 atom of the pyrazine ring and the nitrogen atom of the aminomethyl group. This forms a thermodynamically stable five-membered chelate ring.
Bidentate Bridging: The ligand could bridge two metal centers. A common mode for similar pyrazine-based ligands involves the two ring nitrogens (N1 and N4), but this is not possible here due to the substitution pattern. Instead, it could bridge two metals using the N1 ring nitrogen and the N4 ring nitrogen, or it could act as a chelating-bridging ligand, chelating one metal via N1 and the amine nitrogen, while the N4 nitrogen coordinates to an adjacent metal center, leading to the formation of coordination polymers.
These coordination modes can give rise to various geometries around the metal center, primarily dictated by the metal ion's preferred coordination number and the ligand-to-metal stoichiometry. Common geometries for transition metals include tetrahedral, square planar, and octahedral. researchgate.net For instance, a 1:2 metal-to-ligand ratio with a metal ion like Co(II) or Ni(II) could result in an octahedral [M(L)₂X₂] complex, where 'L' is the bidentate ligand and 'X' is an ancillary ligand like a halide.
| Metal Ion (Example) | Coordination Number | Typical Geometry | Potential Coordination Mode | Example Formula |
|---|---|---|---|---|
| Cu(II) | 4 or 5 | Square Planar or Square Pyramidal | Bidentate Chelating | [Cu(L)₂]X₂ or [Cu(L)X₂] |
| Ni(II) | 4 or 6 | Square Planar or Octahedral | Bidentate Chelating | [Ni(L)₂]X₂ or [Ni(L)₂(H₂O)₂]X₂ |
| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Bidentate Chelating | [Co(L)X₃]⁻ or [Co(L)₂X₂] |
| Zn(II) | 4 | Tetrahedral | Bidentate Chelating | [Zn(L)₂]X₂ or [Zn(L)X₂] |
| Ag(I) | 2 or 4 | Linear or Tetrahedral | Bidentate Chelating/Bridging | [Ag(L)]X or [Ag(L)₂]X |
The stoichiometry of metal-ligand adducts is a critical factor that governs the final structure of the coordination compound. synquestlabs.com By carefully controlling the metal-to-ligand molar ratio during synthesis, one can target specific structures. For example, a 1:1 ratio might favor the formation of a simple mononuclear complex like [M(L)X₂] or a polynuclear chain, whereas a 1:2 or 1:3 ratio is more likely to yield mononuclear complexes such as [M(L)₂X₂] or [M(L)₃]X₂, where the ligand saturates the coordination sphere of the metal. rsc.org
Electronic and Magnetic Properties of Transition Metal Complexes
The electronic and magnetic properties of complexes containing this compound are primarily determined by the d-electron configuration of the central transition metal ion and its coordination environment. manchesterorganics.com Magnetic susceptibility measurements are a powerful tool to investigate these properties, allowing for the determination of the number of unpaired electrons in a complex. nih.gov
Diamagnetic Complexes: Complexes with metal ions having a d⁰ or d¹⁰ electron configuration, such as Zn(II) or Cd(II), are expected to be diamagnetic, meaning they are repelled by a magnetic field.
Paramagnetic Complexes: Complexes with metal ions containing one or more unpaired electrons (e.g., Cu(II) [d⁹], Ni(II) [d⁸], Co(II) [d⁷]) will be paramagnetic and attracted to a magnetic field. The measured effective magnetic moment (μ_eff) can provide strong evidence for the oxidation state and stereochemistry of the metal ion. nih.gov For example, octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.7–5.2 Bohr magnetons (B.M.), while tetrahedral Co(II) complexes have moments in the range of 4.4–4.8 B.M.
Electronic spectroscopy (UV-Vis) provides insight into the electronic transitions within the complex. These spectra typically show intense bands in the UV region corresponding to π→π* transitions within the pyrazine ring and n→π* transitions involving the nitrogen lone pairs. In the visible region, weaker d-d transition bands can be observed for transition metal complexes, the positions of which are sensitive to the ligand field strength and the coordination geometry. researchgate.net
| Metal Ion | d-Electron Configuration | Number of Unpaired Electrons | Spin-Only Magnetic Moment (μ_so) [B.M.] | Typical Experimental Moment (μ_eff) [B.M.] |
|---|---|---|---|---|
| Mn(II) | d⁵ | 5 | 5.92 | ~5.9 |
| Fe(II) | d⁶ | 4 | 4.90 | 5.1 - 5.5 |
| Co(II) | d⁷ | 3 | 3.87 | 4.7 - 5.2 |
| Ni(II) | d⁸ | 2 | 2.83 | 2.9 - 3.4 |
| Cu(II) | d⁹ | 1 | 1.73 | 1.9 - 2.2 |
Application of Metal Complexes in Catalysis (e.g., organic transformations)
Metal complexes are at the heart of homogeneous catalysis, and those derived from N-donor ligands are no exception. While specific catalytic applications of this compound complexes are not yet reported, their potential can be inferred from related systems. Diazine-based ligands have been used to create catalysts for various organic transformations. nih.gov
Potential catalytic applications for complexes of this ligand could include:
Oxidation Reactions: Copper and cobalt complexes are well-known catalysts for the oxidation of alcohols, phenols, and catechols. synquestlabs.com A complex of this compound could potentially mimic the active sites of enzymes like catechol oxidase.
Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes with N-donor ligands are often active in hydrogenation reactions. The combination of a pyrazine ring and an amine donor could create a stable yet reactive catalytic center.
C-C Coupling Reactions: Palladium and nickel complexes are workhorses in cross-coupling reactions. The electronic properties imparted by the pyrazine ligand could be used to tune the reactivity and selectivity of such catalytic processes.
The activity and selectivity of these potential catalysts would be highly dependent on the choice of metal, the coordination geometry, and the stability of the complex under reaction conditions.
Development of Supramolecular Architectures and Coordination Polymers
The development of supramolecular architectures and coordination polymers (CPs) is a major thrust in materials chemistry, and this compound is a well-suited building block for this purpose. Coordination polymers are infinite arrays built from metal ions linked by organic ligands. The structure of the ligand is paramount in dictating the final dimensionality and topology of the network.
This ligand can promote the formation of extended structures in several ways:
Bridging via Pyrazine: If the ligand adopts a bridging coordination mode, for instance, by chelating one metal center and using its uncoordinated N4 pyrazine nitrogen to bind to another, it can readily generate 1D chains or more complex 2D or 3D networks.
Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the pyrazine nitrogens are hydrogen bond acceptors. These interactions can link individual mononuclear or polynuclear complexes into higher-dimensional supramolecular networks. For example, discrete [M(L)₂X₂] complexes could self-assemble via N-H···N or N-H···X hydrogen bonds to form intricate 2D or 3D structures.
Advanced Materials Science Applications of 3,5 Dimethylpyrazin 2 Yl Methanamine Derivatives
Integration of Pyrazine (B50134) Amines into Functional Polymer Systems
The incorporation of pyrazine units into polymer backbones is a known strategy for tuning the electronic and physical properties of the resulting materials. These pyrazine-containing polymers have shown promise in applications such as organic solar cells and as hole transport layers. The nitrogen atoms in the pyrazine ring can influence the polymer's charge transport characteristics and planarity. However, specific studies detailing the synthesis and polymerization of monomers derived from (3,5-Dimethylpyrazin-2-YL)methanamine are not readily found in the current body of scientific literature.
Design and Synthesis of Optoelectronic Materials Utilizing Pyrazine Cores
Pyrazine derivatives are actively being investigated for their potential in optoelectronic applications. Their electron-deficient nature makes them suitable as building blocks for n-type organic semiconductors, which are crucial components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The design of donor-acceptor molecules incorporating pyrazine units has been a fruitful area of research, leading to materials with tailored photophysical properties. Despite this, there is a lack of published research on the design and performance of optoelectronic materials specifically utilizing a this compound core.
Role in Sensing Technologies through Chemoresponsive Mechanisms
The ability of pyrazine derivatives to act as fluorescent chemosensors has been demonstrated, particularly for the detection of metal ions. The nitrogen atoms in the pyrazine ring can act as binding sites for analytes, leading to a measurable change in the fluorescence of the molecule. This "turn-on" or "turn-off" response forms the basis of chemoresponsive sensing. While sensors based on other pyrazine structures have been developed for ions like aluminum (Al³⁺) and zinc (Zn²⁺), the application of this compound derivatives in this domain has not been reported.
Self-Assembly Processes and Formation of Nanomaterials
The self-assembly of pyrazine-based molecules is a promising route to the bottom-up fabrication of well-defined nanostructures. Through non-covalent interactions such as hydrogen bonding and π-π stacking, these molecules can organize into complex architectures like nanotubes and monolayers. These self-assembled materials have potential applications in areas ranging from molecular electronics to catalysis. Research in this area has explored various pyrazine derivatives, but specific investigations into the self-assembly behavior of this compound are absent from the literature.
Structural Properties and Crystallinity in Solid-State Materials
The solid-state packing and crystallinity of molecular materials are critical to their performance in devices. X-ray crystallography is a powerful tool for elucidating the precise three-dimensional arrangement of molecules in a crystal lattice, providing insights into intermolecular interactions and their influence on material properties. While crystal structures of some pyrazine derivatives have been reported, offering valuable information on their solid-state behavior, similar structural analyses for this compound or its derivatives are not currently available in public databases.
Future Research Directions and Emerging Trends in 3,5 Dimethylpyrazin 2 Yl Methanamine Chemistry
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
Machine learning algorithms, particularly graph convolutional neural networks, can analyze molecular structures to predict reactive sites and validate synthetic pathways. engineering.org.cnnih.gov For the synthesis of novel (3,5-Dimethylpyrazin-2-YL)methanamine analogs, ML models can be trained on existing data of pyrazine (B50134) chemistry to predict the feasibility of new reactions. This predictive power reduces the need for extensive trial-and-error experimentation, saving time and resources. eurekalert.orgrjptonline.org A key advantage is the ability to retrain models on proprietary, in-house data, which may enhance predictive accuracy for specific, novel chemistries not present in public datasets. nih.gov
Table 1: Applications of AI/ML in this compound Synthesis
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Retrosynthesis Planning | Predicts a sequence of reactions to decompose a target derivative into simpler, available starting materials. engineering.org.cn | Accelerates the design of efficient synthetic routes. |
| Forward Reaction Prediction | Predicts the major product(s) from a given set of reactants and conditions, helping to identify potential side products. nih.govacs.org | Validates proposed synthetic steps and minimizes purification challenges. |
| Yield Optimization | Models are trained to forecast reaction yields based on parameters like temperature, solvent, and catalyst. rjptonline.org | Guides chemists toward high-yielding reaction conditions, improving efficiency. |
| Reaction Center ID | Template-free algorithms identify which bonds in a molecule are most likely to be broken or formed in a reaction. engineering.org.cn | Enables the discovery of novel transformations and reactivity patterns. |
High-Throughput Experimentation and Screening for Chemical Discovery
High-throughput experimentation (HTE) is a powerful methodology for accelerating the discovery of new reactions and novel pyrazine amine derivatives. HTE platforms allow for hundreds or even thousands of reactions to be run in parallel under varied conditions, dramatically increasing the pace of research. nih.gov This approach is particularly well-suited for optimizing reaction conditions (e.g., catalysts, solvents, temperature) for the synthesis of this compound or for exploring its reactivity with a diverse library of substrates.
In conjunction with HTE, high-throughput screening (HTS) provides the analytical power to rapidly assess the outcomes. For a primary amine like this compound, established HTS assays can be adapted. For instance, a fluorescent indicator displacement assay could be used to quickly quantify amine concentration and, therefore, reaction yield across many samples. nih.gov For chiral derivatives, optical methods like circular dichroism can be employed in a high-throughput format to determine enantiomeric excess. nih.gov Furthermore, high-throughput virtual screening, using computational models, can pre-filter large virtual libraries of potential derivatives, identifying candidates with the highest probability of desired activity before any synthesis is attempted. nih.gov
Development of In Situ Spectroscopic Techniques for Reaction Monitoring
The development of in situ spectroscopic techniques, often as part of Process Analytical Technology (PAT), offers unprecedented insight into reaction mechanisms and kinetics. Real-time monitoring allows for precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. For reactions involving this compound, several techniques hold promise.
Future research will likely focus on adapting and refining methods like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time analysis of pyrazine syntheses. For example, spectroelectrochemical experiments on related pyrazine complexes have shown clear isosbestic points in UV-Vis spectra, indicating clean transformations that are ideal for in situ monitoring. researchgate.net Advanced techniques such as hyperpolarized NMR, which has been used for the highly selective detection of pyrazines in complex mixtures, could be engineered into specialized flow reactors for continuous, real-time monitoring of reaction progress. acs.org
Exploration of Novel Reactivity and Unconventional Synthetic Pathways
While classical methods for pyrazine synthesis are well-established, future research will delve into novel and more sustainable synthetic strategies. This involves exploring the inherent reactivity of the pyrazine ring and the amine substituent in this compound. The pyrazine core is known to participate in various coupling reactions, providing a platform for extensive functionalization. tandfonline.com
Emerging areas of focus include:
Photocatalysis: Visible-light-driven reactions, which operate under mild, transition-metal-free conditions, represent a green alternative for functionalizing N-heterocycles. acs.org This approach could be used for C-H functionalization of the pyrazine ring or for novel coupling reactions involving the amine group.
Biocatalysis: The use of engineered enzymes offers a highly selective and environmentally friendly route to pyrazine derivatives. For example, engineered E. coli strains have been developed for the high-yield synthesis of 2,5-dimethylpyrazine (B89654) from L-threonine, demonstrating the potential of microbial cell factories. nih.gov
Novel Cross-Coupling Methods: Expanding beyond standard coupling reactions, research into exploiting unique electronic properties, such as the nucleophilic strengthening mechanism observed in other pyrazines, could lead to new crosslinking and polymerization pathways. nih.gov
Computational Design of Pyrazine Amine Derivatives with Tunable Properties
Computational chemistry is an indispensable tool for the rational design of novel this compound derivatives with specific, tailored properties. By using theoretical calculations, researchers can predict the characteristics of a molecule before it is ever synthesized in a lab.
Density Functional Theory (DFT) is a key method used to calculate molecular geometries, electronic structures, and properties like heat of formation and energy levels (HOMO/LUMO). researchgate.netsemanticscholar.org This approach has been successfully used to design pyrazine derivatives for applications in energetic materials and optoelectronics. researchgate.netrsc.org For instance, by computationally modeling different donor and acceptor groups attached to a pyrazine core, scientists can tune the intramolecular charge transfer (ICT) properties to achieve desired absorption and emission spectra for use in dyes and sensors. rsc.org Similarly, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features of pyrazine amines with their biological activity, guiding the design of more potent therapeutic agents. nih.gov
Table 2: Computational Methods in Pyrazine Derivative Design
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties. semanticscholar.org | HOMO/LUMO energy levels, bandgap, heat of formation, density, charge distribution. researchgate.netrsc.org |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. rsc.org | UV-Vis absorption maxima (λmax), emission wavelengths, photophysical properties. |
| 3D-QSAR | Correlates 3D molecular fields with biological activity. nih.gov | Predictive models for biological activity (e.g., pIC50), guiding lead optimization. |
| Pharmacophore Modeling | Identifies essential 3D features required for biological activity. nih.gov | A qualitative model for designing new molecules with similar activity. |
Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science
The unique electronic properties of the pyrazine ring make this compound and its derivatives attractive building blocks for advanced functional materials. This has opened a rich field of interdisciplinary research that merges organic synthesis with materials science.
Pyrazine-based materials are receiving significant interest for their favorable charge-transfer properties, making them suitable for optoelectronic applications. rsc.org Research has demonstrated the synthesis of pyrazine derivatives that function as the hole-transporting layer (HTL) in electronic devices. researchgate.net The ability to tune the HOMO/LUMO energy levels of these compounds through synthetic modification is crucial for optimizing device performance. researchgate.net Beyond electronics, pyrazine derivatives are being explored as highly effective crosslinking units in polymer chemistry and as the core structures for novel energetic materials. nih.govresearchgate.net The future will see increased collaboration to create sophisticated materials, such as pyrazine-based metal-organic frameworks (MOFs) for catalysis and gas storage, and π-conjugated polymers for next-generation solar cells and light-emitting diodes. rsc.org
Q & A
Q. Optimization Strategies :
- Solvent Selection : Ethyl acetate improves yield (78% in one study) compared to DMF due to reduced side reactions .
- Catalyst Use : Triethylamine enhances reaction efficiency by neutralizing HCl byproducts .
- Temperature Control : Maintaining reflux temperatures (60–65°C) ensures complete conversion without decomposition.
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
Primary Techniques :
- NMR Spectroscopy :
- ¹H NMR : Peaks for methyl groups on pyrazine (δ 2.2–2.3 ppm) and methanamine protons (δ 3.1–3.8 ppm) .
- ¹³C NMR : Carbon signals for pyrazine ring (δ 150–160 ppm) and methanamine (δ 40–50 ppm) .
- IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peak (e.g., m/z 151 [M+H]⁺) and fragmentation patterns validate structure.
Q. Supplementary Methods :
- TLC/GC : Monitor reaction progress using silica gel plates (petroleum ether/ethyl acetate, 4:1) or gas chromatography .
- Elemental Analysis : Verify purity (>95%) by matching calculated vs. observed C/H/N ratios .
Advanced: How can researchers resolve contradictions in reported spectroscopic data or synthetic yields for this compound?
Methodological Answer :
Contradictions often arise from impurities, solvent effects, or instrumentation variability. To address these:
Reproduce Conditions : Replicate published protocols exactly (e.g., solvent, temperature, catalyst loading) .
Cross-Validation : Use orthogonal techniques (e.g., HRMS alongside NMR) to confirm structural assignments .
Control Experiments : Test for side products (e.g., unreacted starting materials) via TLC or GC-MS .
Statistical Analysis : Apply ANOVA to compare yields across multiple trials and identify outlier conditions.
Example : Discrepancies in ¹H NMR shifts may stem from residual solvents; drying samples over anhydrous MgSO₄ and using deuterated solvents can mitigate this .
Advanced: How can structural modifications of this compound enhance its bioactivity in drug discovery?
Methodological Answer :
Rational Design Strategies :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, fluoro) to the pyrazine ring to modulate electronic properties and receptor binding .
- Side Chain Elongation : Replace methanamine with bulkier amines (e.g., benzylamine) to improve lipophilicity and membrane permeability.
Case Study :
In pyrazoline derivatives, alkoxy substituents (e.g., methoxy, ethoxy) at the 4-position increased antimicrobial activity by 30–50% compared to unmodified analogs .
Advanced: What computational approaches predict the reactivity or pharmacokinetic properties of this compound derivatives?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Screen derivatives against target proteins (e.g., enzyme active sites) using AutoDock Vina to prioritize synthesis.
- ADMET Prediction : Tools like SwissADME estimate solubility, CYP450 interactions, and bioavailability based on substituent effects.
Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: What are the challenges in purifying this compound, and how can they be mitigated?
Methodological Answer :
Key Challenges :
- Hydroscopicity : The compound may absorb moisture, leading to degraded yields. Use anhydrous solvents and glove boxes for handling.
- Byproduct Formation : Unreacted amines or halogenated precursors require removal.
Q. Solutions :
- Column Chromatography : Use silica gel with gradient elution (petroleum ether to ethyl acetate) to separate polar impurities .
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (mp 120–124°C) .
- Lyophilization : For hygroscopic batches, freeze-drying under vacuum preserves stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
